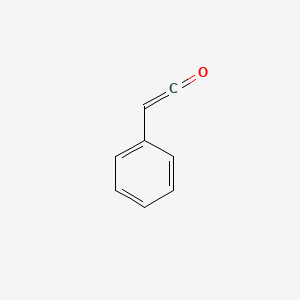
Phenyl ketene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl ketene is an organic compound with the formula (C_6H_5CH=C=O). It belongs to the class of compounds known as ketenes, which are characterized by the presence of a carbon-carbon double bond adjacent to a carbonyl group. This compound is a highly reactive intermediate used in various organic synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl ketene can be synthesized through several methods:
From α-chlorodiphenylacetyl chloride: This method involves the reaction of α-chlorodiphenylacetyl chloride with zinc at elevated temperatures (452–453 K) to produce this compound.
Pyrolysis of acetic anhydride: This method involves the thermal decomposition of acetic anhydride using a hot platinum wire, which results in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves the pyrolysis of acetic anhydride or the reaction of acyl chlorides with zinc. These methods are favored due to their efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl ketene undergoes various types of chemical reactions, including:
Cycloaddition Reactions: this compound can participate in [2+2] cycloaddition reactions with alkenes, alkynes, and nitriles to form cyclobutanones.
Nucleophilic Additions: this compound reacts with nucleophiles such as water, alcohols, and amines to form corresponding addition products.
Electrophilic Additions: this compound can undergo electrophilic addition reactions with halogens and other electrophiles.
Common Reagents and Conditions:
Nucleophiles: Water, alcohols, amines.
Electrophiles: Halogens, acids.
Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products:
Cyclobutanones: Formed from cycloaddition reactions.
Hydroxy and alkoxy derivatives: Formed from nucleophilic addition reactions.
Halogenated derivatives: Formed from electrophilic addition reactions.
Aplicaciones Científicas De Investigación
Phenyl ketene has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: this compound is used in the synthesis of polymers and copolymers, which have applications in materials science.
Biological Studies: It is used in the study of enzyme mechanisms and protein modifications due to its reactivity with nucleophilic amino acid residues.
Industrial Applications: this compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
Phenyl ketene exerts its effects through its highly reactive carbonyl group. The mechanism involves:
Comparación Con Compuestos Similares
Phenyl ketene can be compared with other ketenes such as:
Ethenone (H2C=C=O): The simplest ketene, which is less stable and more reactive than this compound.
Thioketene (C=S=C=O): A sulfur analog of ketene, which has different reactivity and stability compared to this compound.
Selenoketene (C=Se=C=O): A selenium analog of ketene, which is less commonly used but has unique reactivity properties.
Uniqueness of this compound: this compound is unique due to its aromatic phenyl group, which imparts distinct reactivity and stability compared to other ketenes. This makes it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
3496-32-0 |
|---|---|
Fórmula molecular |
C8H6O |
Peso molecular |
118.13 g/mol |
InChI |
InChI=1S/C8H6O/c9-7-6-8-4-2-1-3-5-8/h1-6H |
Clave InChI |
RZGZTQYTDRQOEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















